(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-15-7-5-8-16-17(15)21-19(26-16)23-12-10-22(11-13-23)18(24)14-6-3-4-9-20-14/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCLKFISWWBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4-Ethoxybenzo[d]thiazole Moiety
The benzothiazole ring is synthesized via cyclocondensation of 2-amino-4-ethoxyphenol with thiourea derivatives under acidic conditions. A representative protocol involves heating 2-amino-4-ethoxyphenol with thiourea in the presence of hydrochloric acid at 80–100°C for 6–8 hours, yielding 4-ethoxybenzo[d]thiazol-2-amine with >85% purity. Subsequent functionalization at the 2-position is achieved through nucleophilic substitution or coupling reactions.
Key to this step is the Fries rearrangement , which facilitates the introduction of ethoxy groups at the para position. For instance, 2-fluoro-5-nitrobenzaldehyde undergoes cyclization with sulfur and sodium hydrosulfide hydrate in N-methylpyrrolidine, followed by chloroacetone addition, to form nitro-substituted intermediates. Reduction of the nitro group and ethoxylation complete the benzothiazole scaffold.
Methanone Linkage to Pyridin-2-yl
The final methanone bridge is constructed via Friedel-Crafts acylation or amide coupling . A patented approach involves reacting 4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine with pyridine-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and chromatographic purification (SiO₂, ethyl acetate/hexane).
Stepwise Synthetic Procedures
Protocol A: Sequential Condensation and Coupling
Benzothiazole Formation :
- Combine 2-amino-4-ethoxyphenol (10 mmol), thiourea (12 mmol), and HCl (6M) in ethanol.
- Reflux at 85°C for 8 hours.
- Isolate 4-ethoxybenzo[d]thiazol-2-amine via filtration (Yield: 88%).
Piperazine Functionalization :
Methanone Coupling :
- Treat the piperazine intermediate (3 mmol) with pyridine-2-carbonyl chloride (3.3 mmol) in DCM/TEA.
- Stir at room temperature overnight.
- Purify by recrystallization from ethanol (Yield: 68%).
Protocol B: One-Pot Multi-Component Reaction
A streamlined method condenses the three steps into a single vessel:
- Combine 2-amino-4-ethoxyphenol , piperazine , paraformaldehyde , and pyridine-2-carboxylic acid in DMF.
- Heat at 120°C for 24 hours under nitrogen.
- Isolate the product via column chromatography (Yield: 58%).
Optimization of Reaction Conditions
Temperature and Catalysis
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Temperature Range | 85–100°C | 120°C |
| Catalyst | None | CuI (5 mol%) |
| Reaction Time | 20 hours | 24 hours |
| Overall Yield | 68% | 58% |
Elevated temperatures in Protocol B reduce reaction time but necessitate stringent anhydrous conditions. Copper iodide enhances coupling efficiency but introduces purification challenges.
Solvent and pH Effects
- Acetic Acid : Optimal for Mannich reactions (pH ~2.5), protonating the piperazine to enhance electrophilicity.
- DMF : Polar aprotic solvent accelerates nucleophilic substitution but risks side reactions with sensitive substrates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).
- X-ray Crystallography : Confirms planar benzothiazole and piperazine chair conformation.
Applications and Derivatives
Medicinal Chemistry
The compound’s polo-like kinase 1 (Plk1) inhibitory activity makes it a candidate for anticancer therapies. Structural analogs with electron-withdrawing groups on the pyridine ring show enhanced σ₁ receptor affinity (IC₅₀ < 10 nM).
Material Science
As a ligand in metal-organic frameworks (MOFs) , it facilitates gas storage applications due to its rigid, nitrogen-rich architecture.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the pyridine ring to produce reduced analogs.
Substitution: : The piperazine and pyridine rings can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized benzothiazole derivatives, reduced pyridine analogs, and substituted piperazine and pyridine derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: : The compound has shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.
Medicine: : It has potential therapeutic applications, including the treatment of bacterial infections and other diseases.
Industry: : The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The benzothiazole and piperazine moieties can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Piperazine-Linked Methanones
Substituent Variations on the Piperazine Ring
Compound 22: Structure: (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Key Features: Incorporates a 3-methoxy-4-(thiophen-3-yl)benzoyl-azetidine group. Synthesis: 40% yield; melting point: 103–170.69°C . Molecular Data: HRMS m/z 475.1411 ([M + Na]+) .
Compound 37: Structure: (4-(1-(4-(3-Fluoropyrrolidin-1-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Key Features: Substituted with a 4-(3-fluoropyrrolidin-1-yl)benzoyl group. Synthesis: 30% yield; melting point: 165°C .
Compound 9ea: Structure: (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone Key Features: Contains a 4-methoxyphenylsulfonyl group on piperazine. Synthesis: 86% yield; melting point: 232–234°C; molecular weight: 483 .
Variations in the Methanone-Linked Heterocycles
TRPV4 Antagonists (): Structure: (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives. Key Features: Pyridine and aminopyridine substituents for TRPV4 receptor antagonism .
Compound 44 (): Structure: [6,8-Dimethyl-2-(pyridin-2-yl)quinolin-4-yl][4-(furan-2-carbonyl)piperazin-1-yl]methanone Key Features: Quinoline and furan-carbonyl groups; synthesized via reflux in SOCl₂ .
Physicochemical Properties
*Molecular weight calculated based on formula.
Key Observations:
- Yields : Analogues with sulfonyl groups (e.g., 9ea, 9ee) exhibit higher yields (75–86%) compared to azetidine-containing derivatives (30–40%) .
- Melting Points : Sulfonyl-substituted compounds (e.g., 9ea, 9ee) show higher thermal stability (232–259°C), likely due to enhanced crystallinity from polar sulfonyl groups .
- Molecular Weight : The target compound (~443.5 g/mol) is lighter than imidazothiazole derivatives (e.g., 9ee: 537.15 g/mol), which may influence pharmacokinetic properties .
Biological Activity
The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 347.5 g/mol. The structure features a piperazine ring, a pyridine moiety, and a benzothiazole derivative, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity . For instance, research on similar thiazole derivatives has shown their ability to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to programmed cell death .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative | HeLa | 15 | Apoptosis induction |
| Compound of Interest | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Similar compounds have demonstrated effectiveness against Gram-positive bacteria, suggesting that the benzothiazole scaffold may enhance antibacterial activity. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative | Staphylococcus aureus | TBD |
| Compound of Interest | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It can influence signaling pathways that regulate apoptosis and cell growth.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which can protect cells from oxidative stress .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A recent study evaluated the compound's effect on human lung cancer cells (A549). Preliminary results indicated a reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent. -
Antimicrobial Screening :
In vitro tests against various bacterial strains showed promising results for the compound's antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
